

Optimal Concentration of Carbenoxolone Disodium Salt for Electrophysiology: Application Notes and Protocols

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Compound of Interest

Compound Name: Carbenoxolone disodium salt

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Introduction

Carbenoxolone (CBX), a disodium salt derivative of glycyrrhetic acid, is widely utilized in electrophysiological studies as a potent, albeit non-specific, blocker of gap junctions and pannexin/connexin hemichannels.^{[1][2]} Its application has been instrumental in elucidating the roles of electrical synapses and hemichannels in various physiological and pathological processes, including neuronal synchronization, synaptic plasticity, and epileptiform activity.^{[1][3]} However, the optimal concentration of Carbenoxolone is highly dependent on the experimental preparation, the specific channels being targeted, and the desired outcome. Furthermore, researchers must be cognizant of its off-target effects, which can influence experimental results.^{[1][4][5]} These application notes provide a comprehensive guide to selecting the appropriate concentration of Carbenoxolone for various electrophysiological applications, along with detailed experimental protocols.

Mechanism of Action

Carbenoxolone's primary mechanism of action in electrophysiology is the blockade of gap junction channels and pannexin-1 (Panx1) hemichannels.^[6] Gap junctions are intercellular channels that mediate direct electrical and metabolic coupling between adjacent cells, while hemichannels provide a conduit for communication between the intracellular and extracellular

environments. By blocking these channels, Carbenoxolone can effectively uncouple cells and inhibit the release of signaling molecules like ATP.^[7] It is important to note that Carbenoxolone is considered a "dirty drug" due to its effects on other ion channels and receptors, including voltage-gated calcium channels and GABA-A receptors, particularly at higher concentrations.^[1]

Data Presentation: Carbenoxolone Concentration and Electrophysiological Effects

The following tables summarize the effective concentrations of Carbenoxolone and its observed effects in various electrophysiological preparations.

Preparation	Target	Carbenoxolone Concentration	Observed Effect	Reference
Mouse Hippocampal Neurons (in vitro)	AMPA Receptor-mediated EPSCs	10 μ M	Reduction to 80.0 \pm 2.2% of control	[4]
50 μ M	Reduction to 79.2 \pm 3.3% of control	[4]		
100 μ M	Reduction to 63.3 \pm 4.5% of control	[4]		
Mouse Hippocampal Neurons (in vitro)	NMDA Receptor-mediated EPSCs	100 μ M	Reduction to 69.1 \pm 3.2% of control	[4]
Mouse Hippocampal Neurons (in vitro)	GABAA Receptor-mediated IPSCs	10 μ M	Reduction to 81.2 \pm 3.9% of control	[4]
50 μ M	Reduction to 60.0 \pm 6.7% of control	[4]		
100 μ M	Reduction to 49.8 \pm 5.7% of control	[4]		
Mouse Hippocampal Neurons (in vitro)	Action Potential Width	50 μ M	Increase of 11.4 \pm 1.9%	[4]
100 μ M	Increase of 24.5 \pm 2.9%	[4]		
Rat Hippocampal Slices	Astrocyte Gap Junctions	220 \pm 41 μ M (IC50)	50% reduction in functional gap junctions	[8][9]

300 µM	Significant reduction in gap junction current	[8][9]		
Rabbit Ventricular Myocytes	Gap Junction Coupling	50 µM	21 ± 3% decrease in coupling conductance	[10]
Type II Taste Receptor Cells	ATP Release (Pannexin-1)	5-10 µM	Undetectable levels of ATP release	[7]
Human Myocardium (in vivo)	Wavefront Propagation Velocity	100 mg (oral)	~27% reduction in Right Atrium, ~23% in Right Ventricle	[11]
Mouse Hippocampal Slices	Long-Term Potentiation (LTP)	10 µM	Reduction in LTP induction	[12]
50-100 µM	Abolition of tetanus-induced LTP	[12]		

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Cultured Neurons

This protocol is adapted from studies investigating the effects of Carbenoxolone on synaptic transmission in cultured mouse hippocampal neurons.[4]

A. Cell Culture:

- Prepare glial micro-island cultures on glass coverslips.
- Plate dissociated hippocampal neurons from P0-P1 mice onto the glial islands.
- Maintain cultures in complete media, replacing half the media weekly.

B. Electrophysiological Recording:

- Use neurons cultured for 6-15 days in vitro (DIV).
- Perfuse the recording chamber with an extracellular solution containing (in mM): 168 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, and 1.3 CaCl₂ (pH 7.4; 325 mOsm).
- Pull recording electrodes from borosilicate glass with resistances of 2.5–5 MΩ.
- Fill electrodes with an intracellular solution containing (in mM): 140 K-gluconate, 8 NaCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂ATP, and 0.1 Na₂GTP (pH 7.4; 320 mOsm).
- Establish a whole-cell patch-clamp configuration on a neuron.
- For voltage-clamp recordings, hold the membrane potential at -70 mV.
- Evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by brief depolarization of the soma or an adjacent neuron.

C. Carbenoxolone Application:

- Prepare a stock solution of **Carbenoxolone disodium salt** in water (e.g., 50 mM).[4] Store at 4°C for up to 4 weeks.
- Dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 10, 50, or 100 μM).
- Apply Carbenoxolone via a gravity-fed perfusion system with the application pipette positioned near the recorded neuron.
- Record baseline synaptic activity before, during, and after Carbenoxolone application. Note that washout of Carbenoxolone's effects can be slow and incomplete.[4]

Field Potential Recording in Brain Slices

This protocol is suitable for studying the effects of Carbenoxolone on network activity and long-term potentiation (LTP) in acute hippocampal slices.[12]

A. Slice Preparation:

- Anesthetize and decapitate an adult mouse or rat.
- Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose.
- Prepare 300-400 µm thick hippocampal slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

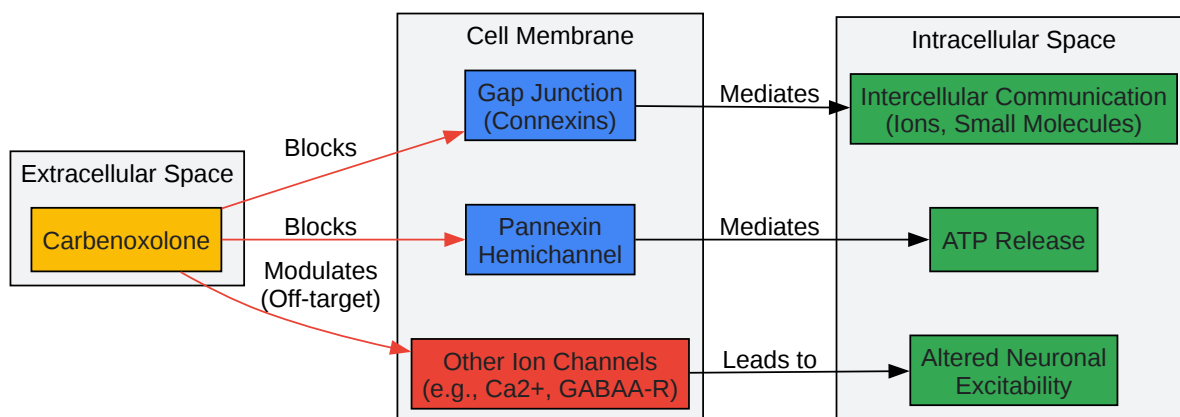
B. Electrophysiological Recording:

- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Deliver baseline stimuli to evoke stable fEPSPs.

C. Carbenoxolone Application and LTP Induction:

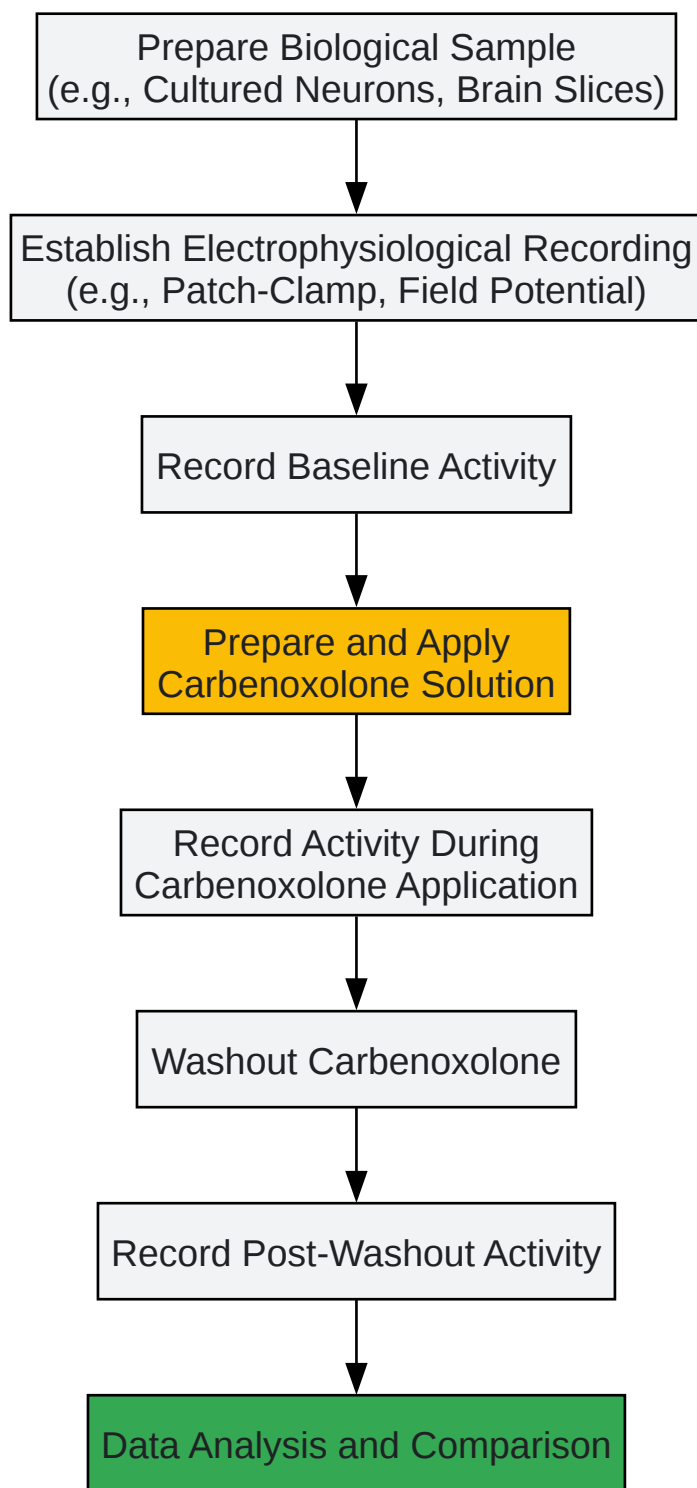
- Dissolve Carbenoxolone in aCSF to the desired concentration (e.g., 10, 50, or 100 µM).
- Bath-apply the Carbenoxolone-containing aCSF to the slice for a predetermined period (e.g., 15-30 minutes) before LTP induction.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
- Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Mandatory Visualizations



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Caption: Carbenoxolone's mechanism of action.



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Caption: General experimental workflow.

Conclusion

The selection of an optimal Carbenoxolone concentration is a critical step in designing electrophysiological experiments. A thorough understanding of its dose-dependent effects on various targets is essential for accurate data interpretation. While concentrations in the range of 10-50 μ M may be sufficient for studying effects on synaptic transmission and pannexin channels, higher concentrations (50-300 μ M) are often required to effectively block gap junctions. Researchers should always consider the potential for off-target effects and, where possible, use more specific pharmacological tools or genetic approaches to validate findings obtained with Carbenoxolone. These application notes and protocols provide a starting point for researchers to develop and optimize their experimental designs for investigating the roles of gap junctions and hemichannels in the nervous system and other electrically active tissues.

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